molecular formula C3H9GeO B14268447 Dimethylmethoxygermane

Dimethylmethoxygermane

Cat. No.: B14268447
M. Wt: 133.73 g/mol
InChI Key: TWSOWYFNMDXVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylmethoxygermane (DMG), with the chemical formula (CH₃)₂Ge(OCH₃), is an organogermanium compound featuring two methyl groups and one methoxy group bonded to a central germanium atom. Its synthesis likely involves alkylation or methoxylation of germanium precursors, akin to methods used for related organometallic compounds .

Properties

Molecular Formula

C3H9GeO

Molecular Weight

133.73 g/mol

InChI

InChI=1S/C3H9GeO/c1-4(2)5-3/h1-3H3

InChI Key

TWSOWYFNMDXVAT-UHFFFAOYSA-N

Canonical SMILES

CO[Ge](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:

Ge(CH3)2Cl2+2CH3OHGe(CH3)2(OCH3)H+2HCl\text{Ge(CH}_3\text{)}_2\text{Cl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{Ge(CH}_3\text{)}_2(\text{OCH}_3)\text{H} + 2 \text{HCl} Ge(CH3​)2​Cl2​+2CH3​OH→Ge(CH3​)2​(OCH3​)H+2HCl

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, methoxy(dimethyl)germane can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: It can be reduced to form simpler germanium hydrides.

    Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to replace the methoxy group with a halide.

Major Products Formed

    Oxidation: Germanium dioxide (GeO₂)

    Reduction: Dimethylgermane (Ge(CH₃)₂H₂)

    Substitution: Dimethylgermanium halides (Ge(CH₃)₂X₂, where X is a halogen)

Scientific Research Applications

Methoxy(dimethyl)germane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.

    Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.

    Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, including anti-inflammatory and immunomodulatory effects.

    Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which methoxy(dimethyl)germane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of germanium, facilitating the formation of germanium-carbon bonds. In biological systems, its mechanism of action is not fully understood, but it is believed to interact with cellular pathways and molecular targets, potentially modulating immune responses and reducing inflammation.

Comparison with Similar Compounds

Carboxyethyl Germanium Sesquioxide (Ge-132)

Ge-132, (O₁.₅GeCH₂CH₂COOH)₂, is a well-studied organogermanium compound with demonstrated antitumor activity . Key differences from DMG include:

  • Structure : Ge-132 contains carboxylic acid groups, enhancing water solubility, whereas DMG’s methoxy group confers lipophilicity.
  • Synthesis : Ge-132 is synthesized via hydrolysis of trichlorogermane derivatives, contrasting with DMG’s probable alkylation routes .

Trimethoxygermane (Ge(OCH₃)₃)

A germanium alkoxide with three methoxy groups:

  • Reactivity : More hydrolytically reactive than DMG due to increased methoxy substituents, forming germanium oxides upon exposure to moisture.
  • Applications : Used as a precursor for germanium-based ceramics, whereas DMG’s applications are unexplored .

Dimethylmethoxysilane (Si Analog)

A silicon analog, (CH₃)₂Si(OCH₃):

  • Stability : Silicon analogs are generally more stable than germanium compounds due to stronger Si–O bonds.

Organotin Methoxy Derivatives (e.g., Dimethyltin Dicarboxylates)

Organotin compounds, such as dimethyltin dicarboxylates, exhibit structural similarities but higher toxicity compared to germanium analogs:

  • Toxicity : Tin compounds are neurotoxic, whereas germanium derivatives like Ge-132 show lower acute toxicity .
  • Functionality : Tin compounds are used as catalysts, while germanium derivatives are explored for biomedical applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Dimethylmethoxygermane (CH₃)₂Ge(OCH₃) ~152.3 (hypothetical) Lipophilic Research (hypothetical)
Ge-132 C₆H₁₀Ge₂O₇ 339.92 Water-soluble Antitumor agent
Trimethoxygermane Ge(OCH₃)₃ 196.73 Hydrolysis-prone Ceramic precursors
Dimethylmethoxysilane (CH₃)₂Si(OCH₃) 106.22 Organic solvents Silicone synthesis

Research Findings and Trends

  • Synthesis: Mechanochemical methods (e.g., solvent-free grinding) could optimize DMG synthesis, as seen in cocrystal formation of related compounds .
  • Reactivity : DMG’s methoxy group may act as a leaving group in nucleophilic substitutions, similar to nido-carborane methoxy derivatives .
  • Biological Potential: Ge-132’s success in cancer research suggests DMG merits evaluation for immune modulation or antitumor effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.